molecular formula C8H4BrF2NO B12858407 2-Bromo-4-(difluoromethyl)benzo[d]oxazole

2-Bromo-4-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12858407
M. Wt: 248.02 g/mol
InChI Key: APDBAMZLEMVYQY-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H4BrF2NO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)benzo[d]oxazole typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions for about 45 minutes to achieve yields of 79-89% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and cost-effective catalysts and reaction conditions, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)benzo[d]oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the reagents used.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-4-(difluoromethyl)benzo[d]oxazole include other benzoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in the presence of the difluoromethyl group, which can impart distinct chemical and physical properties compared to other benzoxazole derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H4BrF2NO

Molecular Weight

248.02 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H4BrF2NO/c9-8-12-6-4(7(10)11)2-1-3-5(6)13-8/h1-3,7H

InChI Key

APDBAMZLEMVYQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Br)C(F)F

Origin of Product

United States

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